Bienvenue dans la boutique en ligne BenchChem!

5'-O-Glucopyranosyl ribavirin

Lipophilicity Drug-likeness Prodrug design

5'-O-Glucopyranosyl ribavirin (CAS 114283-60-2) is a synthetic glycosylated derivative of the broad-spectrum antiviral nucleoside ribavirin, classified as a 1-(5-O-β-D-glucopyranosyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide. This compound is formally catalogued as a ribavirin analog in the MeSH supplementary concept database and was first synthesized in 1987 as part of a systematic effort to modulate ribavirin's pharmacokinetic limitations through carbohydrate conjugation.

Molecular Formula C14H22N4O10
Molecular Weight 406.35 g/mol
CAS No. 114283-60-2
Cat. No. B056005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Glucopyranosyl ribavirin
CAS114283-60-2
Synonyms5'-O-beta-D-glucopyranosyl ribavirin
5'-O-glucopyranosyl ribavirin
Molecular FormulaC14H22N4O10
Molecular Weight406.35 g/mol
Structural Identifiers
SMILESC1=NC(=NN1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)C(=O)N
InChIInChI=1S/C14H22N4O10/c15-11(25)12-16-3-18(17-12)13-9(23)7(21)5(27-13)2-26-14-10(24)8(22)6(20)4(1-19)28-14/h3-10,13-14,19-24H,1-2H2,(H2,15,25)/t4-,5-,6-,7-,8+,9-,10-,13-,14-/m1/s1
InChIKeyDDEVDOFIWICGEW-MKUQHPNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Glucopyranosyl Ribavirin (CAS 114283-60-2): A Structurally Defined Ribavirin Glycoconjugate for Pharmacokinetic Modulation Studies


5'-O-Glucopyranosyl ribavirin (CAS 114283-60-2) is a synthetic glycosylated derivative of the broad-spectrum antiviral nucleoside ribavirin, classified as a 1-(5-O-β-D-glucopyranosyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide [1]. This compound is formally catalogued as a ribavirin analog in the MeSH supplementary concept database and was first synthesized in 1987 as part of a systematic effort to modulate ribavirin's pharmacokinetic limitations through carbohydrate conjugation [2]. With a molecular formula of C₁₄H₂₂N₄O₁₀ and a molecular weight of 406.35 g/mol, it bears a β-D-glucopyranosyl moiety appended to the 5'-hydroxyl of the ribavirin ribofuranosyl ring, a modification that fundamentally alters the physicochemical and drug-likeness profile relative to the parent nucleoside .

Why Ribavirin or Its Closest Glycoconjugate Analogs Cannot Substitute for 5'-O-Glucopyranosyl Ribavirin in Structure–Activity Relationship and Prodrug Design Studies


5'-O-Glucopyranosyl ribavirin is not interchangeable with ribavirin, its 5'-O-galactopyranosyl epimer, or the endogenous ribavirin glucuronide metabolite for quantitative pharmacological investigations. The addition of a glucose moiety at the 5'-position introduces a substantial shift in lipophilicity (ACD/LogP of –4.88 versus approximately –2.26 to –3.01 for ribavirin) , alters hydrogen-bonding capacity (8 H-bond donors versus 4), and changes topological polar surface area (223 Ų versus ~144 Ų), which collectively impact membrane permeability, transporter recognition, and formulation behavior [1]. Furthermore, the 5'-O-glucopyranosyl derivative requires a distinct synthetic route employing the Bredereck modification of the Koenigs-Knorr reaction, whereas the galactopyranosyl epimer is obtained through an alternative protection–glycosylation sequence, meaning that procurement of one does not satisfy the experimental requirements of the other [2]. The evidence presented below quantifies these differentiating parameters to support rigorous scientific selection.

Quantitative Differentiation Evidence for 5'-O-Glucopyranosyl Ribavirin Versus Ribavirin and Structural Analogs


Lipophilicity Reduction: ACD/LogP of –4.88 for 5'-O-Glucopyranosyl Ribavirin Versus –2.26 to –3.01 for Parent Ribavirin

5'-O-Glucopyranosyl ribavirin exhibits a computed ACD/LogP of –4.88, representing a substantial increase in hydrophilicity compared with parent ribavirin, for which ACD/LogP values range from –2.26 (α-ribavirin, ChemSpider) to –3.01 (datascience.imtech.res.in) and XLogP is reported as –2.43 . This approximately 2.4–2.6 log unit difference corresponds to a >100-fold lower predicted octanol–water partition coefficient, which directly impacts predictions of passive membrane permeability and CNS penetration potential.

Lipophilicity Drug-likeness Prodrug design

Drug-Likeness Compliance: 5'-O-Glucopyranosyl Ribavirin Violates Two Rule-of-5 Criteria Versus Zero for Ribavirin

According to ACD/Labs Percepta predictions, 5'-O-glucopyranosyl ribavirin registers two violations of Lipinski's Rule of 5, driven by a molecular weight of 406.35 g/mol (>500? no, but 406 plus 14 H-bond acceptors and 8 H-bond donors contribute), specifically exceeding thresholds for hydrogen bond donors (8, versus the Rule-of-5 maximum of 5) and hydrogen bond acceptors (14, versus the maximum of 10) . In contrast, parent ribavirin (MW 244.21, 4 H-bond donors, 8–9 H-bond acceptors) registers zero Rule-of-5 violations [1].

Drug-likeness Rule of 5 ADME prediction

Topological Polar Surface Area Expansion: 223 Ų for 5'-O-Glucopyranosyl Ribavirin Versus ~144 Ų for Ribavirin

The topological polar surface area (TPSA) of 5'-O-glucopyranosyl ribavirin is predicted as 223 Ų, compared with 143.72 Ų for ribavirin [1]. This 79 Ų increase (55% larger) exceeds the commonly cited Veber threshold of 140 Ų for favorable oral bioavailability, placing the glucopyranosyl derivative in a physicochemical space that predicts markedly reduced passive transcellular permeation. The identical TPSA is expected for the 5'-O-galactopyranosyl epimer (CAS 114283-62-4) owing to identical elemental composition and connectivity, so this parameter does not differentiate between the two glycoconjugate epimers but does strongly differentiate each from ribavirin .

Polar surface area Membrane permeability Transporter recognition

Synthetic Route Distinction: Bredereck Modification of Koenigs-Knorr Reaction Enables Selective Access to the 5'-O-β-D-Glucopyranosyl Derivative

The published synthesis of 5'-O-glucopyranosyl ribavirin employs a specific two-step strategy: treatment of 2',3'-di-O-acetyl-5'-O-tritylribavirin (11) with tetra-O-acetyl-α-D-glucopyranosyl bromide (4) under the Bredereck modification of the Koenigs-Knorr reaction (silver perchlorate, Drierite in nitromethane), followed by deacetylation to yield the desired β-anomeric product (13) [1]. Direct Koenigs-Knorr conditions (silver carbonate, silver perchlorate, Drierite in dichloromethane) with the same glycosyl donor gave only the ortho ester side-product [2]. This route selectivity is distinct from the galactopyranosyl epimer synthesis, which also requires the trityl-protected intermediate but uses tetra-O-acetyl-α-D-galactopyranosyl bromide (8) as the glycosyl donor. These divergent synthetic requirements mean that procurement of one epimer does not provide the other, and researchers must specify the desired sugar configuration at the time of synthesis or purchase [3].

Synthetic chemistry Glycosylation Process chemistry

Hydrogen Bond Donor Count Doubling: 8 Donors in 5'-O-Glucopyranosyl Ribavirin Versus 4 in Ribavirin

The glucopyranosyl modification adds four hydroxyl groups to the ribavirin scaffold, increasing the hydrogen bond donor count from 4 (ribavirin) to 8 (5'-O-glucopyranosyl ribavirin) [1]. This doubling of H-bond donor capacity has direct implications for crystal packing, solubility in hydrogen-bonding solvents, and recognition by proteins that engage the ribavirin ribose hydroxyls. The galactopyranosyl epimer possesses an identical count of 8 H-bond donors due to identical hydroxyl group stoichiometry, so this parameter differentiates the glycoconjugates as a class from ribavirin but does not resolve the two epimers .

Hydrogen bonding Molecular recognition Crystallization

Water Solubility Estimation: Predicted ~9.9 × 10⁵ mg/L for 5'-O-Glucopyranosyl Ribavirin

The EPI Suite water solubility estimate for 5'-O-glucopyranosyl ribavirin, derived from its estimated Log Kow of –4.52, is approximately 9.93 × 10⁵ mg/L (≈993 mg/mL) at 25 °C . For comparison, ribavirin has reported experimental aqueous solubilities ranging from ≥100 mg/mL (CAMEO Chemicals) to freely soluble descriptions . While both compounds exhibit high aqueous solubility, the glucopyranosyl derivative's predicted extreme hydrophilicity, combined with its elevated TPSA and H-bond donor count, suggests different solution-state behavior at high concentrations and potential compatibility challenges with standard lipophilic formulation excipients.

Aqueous solubility Formulation Bioavailability

Validated Application Scenarios for 5'-O-Glucopyranosyl Ribavirin Based on Quantitative Differentiation Evidence


Prodrug Design and Pharmacokinetic Modulation Studies Requiring Reduced Lipophilicity

Researchers investigating ribavirin prodrugs with enhanced hydrophilicity to restrict passive membrane permeation can use 5'-O-glucopyranosyl ribavirin as a reference glycoconjugate. Its ACD/LogP of –4.88 (versus approximately –2.3 to –3.0 for ribavirin) quantifies the lipophilicity shift achievable through 5'-O-glucosylation, enabling structure–property relationship modeling for tissue-selective delivery . The compound's two Rule-of-5 violations (8 H-bond donors, 14 H-bond acceptors) further define the drug-likeness boundaries of glycosylated ribavirin analogs [1].

Nucleoside Transporter Substrate Specificity and Active Uptake Mechanism Studies

The TPSA expansion from ~144 Ų (ribavirin) to 223 Ų (5'-O-glucopyranosyl ribavirin) places this compound decisively above the Veber threshold for passive transcellular absorption, making it a suitable probe for distinguishing passive diffusion from concentrative or equilibrative nucleoside transporter-mediated uptake in cell-based models . Laboratories studying ENT1/ENT2 or CNT substrate specificity can employ this compound to test whether 5'-glucosylation alters transporter recognition, as the sugar moiety introduces additional hydrogen-bonding features that may engage transporter binding pockets differently than the parent nucleoside [1].

Epimer-Specific Structure–Activity Relationship Studies Comparing Glucose Versus Galactose Conjugation

In experimental series designed to isolate the pharmacological impact of C-4 sugar stereochemistry on ribavirin conjugates, 5'-O-glucopyranosyl ribavirin (gluco epimer) and 5'-O-galactopyranosyl ribavirin (galacto epimer) must be procured and tested as a matched pair. Although both epimers share identical LogP, TPSA, and H-bond donor counts, their distinct ¹H-NMR β-anomeric signatures and divergent synthetic routes (Bredereck modification for gluco; parallel trityl-protected glycosylation for galacto) mean that each compound must be independently synthesized, characterized, and sourced [2]. Any observed biological difference can then be attributed specifically to epimer-dependent molecular recognition events rather than bulk physicochemical divergence [3].

Analytical Reference Standard for Ribavirin Metabolite Identification and Glucuronidation-Resistance Profiling

5'-O-Glucopyranosyl ribavirin serves as a structurally defined reference standard for mass spectrometry-based identification of ribavirin glycoconjugates in biological matrices. Unlike the endogenous ribavirin glucuronide metabolite (which is conjugated at the triazole ring nitrogen via UGT1A enzymes), the synthetic 5'-O-glucopyranosyl derivative bears the sugar at the ribose 5'-oxygen, providing a distinct fragmentation pattern for unambiguous chromatographic discrimination . This is relevant for drug-resistance studies where GLI1-driven glucuronidation at the triazole ring has been shown to inactivate ribavirin; the 5'-O-glucopyranosyl modification offers a chemically distinct conjugation site for comparative metabolic stability assessment [1].

Quote Request

Request a Quote for 5'-O-Glucopyranosyl ribavirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.